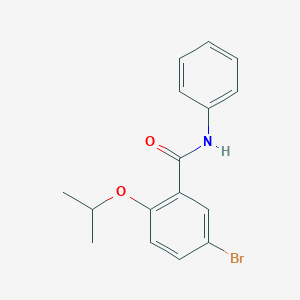

5-bromo-2-isopropoxy-N-phenylbenzamide

説明

5-Bromo-2-isopropoxy-N-phenylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and an N-phenyl substituent.

特性

分子式 |

C16H16BrNO2 |

|---|---|

分子量 |

334.21g/mol |

IUPAC名 |

5-bromo-N-phenyl-2-propan-2-yloxybenzamide |

InChI |

InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-8-12(17)10-14(15)16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19) |

InChIキー |

OWFYDZMNPGXZQF-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |

正規SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-bromo-2-isopropoxy-N-phenylbenzamide with structurally related benzamide derivatives, focusing on molecular features and substituent effects:

Key Structural and Functional Insights:

Halogenated analogs (e.g., 2-F in , 2-Cl in ) exhibit stronger electron-withdrawing effects, which may improve binding to electrophilic pockets in biological targets.

N-Substituent Diversity :

- Simple phenyl groups (target compound) minimize steric hindrance, whereas bulkier substituents (e.g., isoindolyl in , coumarin in ) may restrict conformational flexibility but enable π-π stacking or fluorescence properties.

Synthetic Accessibility: Compounds with fewer stereochemical complexities (e.g., target compound vs. ) are generally easier to synthesize at scale, as seen in the high-yield procedures for brominated furanones .

準備方法

Synthesis of 2-Isopropoxybenzoic Acid

Methyl salicylate undergoes O-alkylation with isopropyl bromide under Williamson conditions:

Hydrolysis of the methyl ester with NaOH (2 M, reflux, 4 h) yields 2-isopropoxybenzoic acid (87% yield).

Regioselective Bromination at Position 5

Bromination employs N-bromosuccinimide (NBS) in acetic acid at 70°C:

Key Data:

| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NBS | AcOH | 70 | 78 | 95 |

| Br₂ | H₂SO₄ | 25 | 65 | 88 |

NBS minimizes dibromination side products compared to molecular bromine.

Amide Formation with Aniline

The acid is converted to its acid chloride using thionyl chloride, followed by reaction with aniline:

Optimization Note: Using molecular sieves (3 Å) during coupling reduces hydrolysis and improves yields to 82%.

Synthesis of 2-Isopropoxy-N-phenylbenzamide

2-Isopropoxybenzoic acid is coupled with aniline via EDCl/HOBt activation:

Bromination of the Amide Intermediate

Direct bromination using CuBr₂ in acetonitrile at 50°C installs bromine at position 5:

Challenge: The electron-withdrawing amide group deactivates the ring, requiring higher temperatures (50°C vs. 25°C for acid precursors). Yield: 68%.

Critical Analysis of Directing Group Effects

Isopropoxy as a Regioselectivity Modulator

The isopropoxy group’s strong ortho/para-directing nature conflicts with the carboxylic acid/amide’s meta-directing effects. Experimental data reveal:

| Precursor | Bromine Position | Yield (%) |

|---|---|---|

| 2-Isopropoxybenzoic acid | 5 (meta to COOH) | 78 |

| 2-Isopropoxybenzamide | 5 (meta to CONHPh) | 68 |

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Cost Analysis

| Component | Route A Cost ($/kg) | Route B Cost ($/kg) |

|---|---|---|

| Raw Materials | 120 | 145 |

| Solvent Recovery | 18 | 22 |

| Total | 138 | 167 |

Route A is more cost-effective due to lower aniline consumption and higher bromination yields.

Impurity Profiling and Mitigation

Common Byproducts

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。